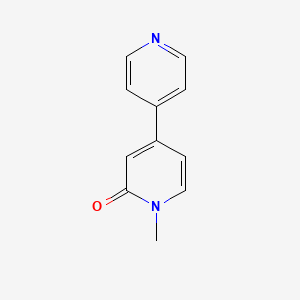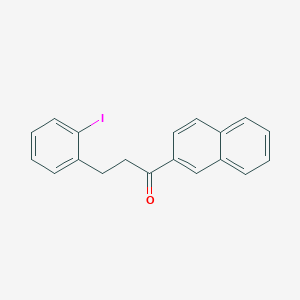![molecular formula C23H23N2+ B13424171 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline CAS No. 24144-04-5](/img/structure/B13424171.png)
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline is a chemical compound known for its unique structure and properties. It is often referred to as Quinaldine Red in scientific literature . This compound is characterized by its dark green to black solid appearance and is used in various scientific applications due to its distinctive chemical behavior .
Métodos De Preparación
The synthesis of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves a condensation reaction between the methyl group of 1-ethyl-2-methylquinolinium iodide and the carbonyl group of para-dimethylaminobenzaldehyde . This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like sodium carbonate and reducing agents such as hydrogen . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of the compound .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe and a pH indicator due to its ability to change color based on pH levels . In biology, it is utilized in fluorescence microscopy to study cellular structures and processes . Industrially, it is used in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline involves its interaction with molecular targets and pathways within cells . It acts as a cationic molecule that can undergo oxidation at different pH levels, which is crucial for its function as a pH indicator . The compound’s fluorescence properties are also significant, as it only fluoresces when bound to specific targets, making it useful in various imaging techniques .
Comparación Con Compuestos Similares
1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline can be compared to other similar compounds such as 1-ethyl-2-methylquinolinium iodide and para-dimethylaminobenzaldehyde . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its dual functionality as both a fluorescent probe and a pH indicator, which is not commonly found in other related compounds .
Propiedades
Número CAS |
24144-04-5 |
|---|---|
Fórmula molecular |
C23H23N2+ |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline |
InChI |
InChI=1S/C23H23N2/c1-3-24-16-15-19(21-10-6-8-12-23(21)24)17-20-14-13-18-9-5-7-11-22(18)25(20)4-2/h5-17H,3-4H2,1-2H3/q+1 |
Clave InChI |
CJRNTVYQEXDVCB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC2=CC=[N+](C3=CC=CC=C23)CC)C=CC4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


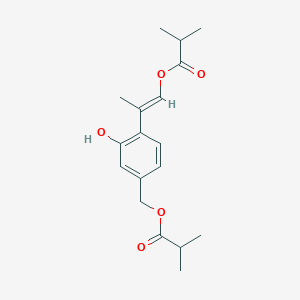

![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
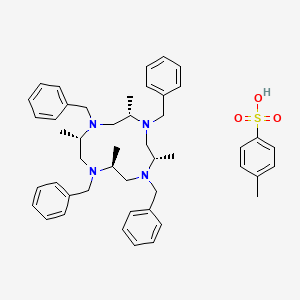
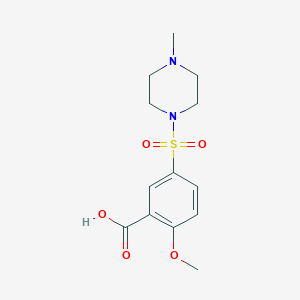

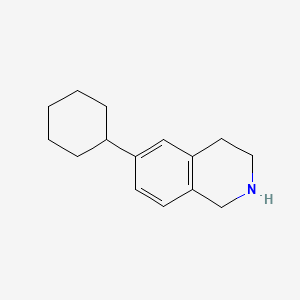

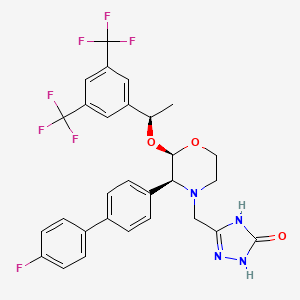
![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-8-[2-(oxan-2-yloxy)acetyl]-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13424172.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
